molecular formula C16H19N3O2 B6441669 N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 2548982-89-2

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6441669
CAS No.: 2548982-89-2
M. Wt: 285.34 g/mol
InChI Key: CIRRWJYDAJJZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 2548982-89-2) is a pyrimidine derivative of significant interest in medicinal chemistry and pharmacological research . It features a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol . The compound's structure includes a cyclopropylmethylamine group at the 2-position and a 2,5-dimethoxyphenyl substituent at the 5-position of the pyrimidine ring, a configuration that is often explored in the development of receptor modulators . This compound serves as a valuable scaffold for investigating structure-activity relationships (SAR), particularly in the design of serotonin receptor ligands . Research into analogous compounds suggests that the N-cyclopropylmethyl moiety can be a key feature for interaction with 5-HT2B and 5-HT2C serotonin receptors, often leading to antagonist activity . Such antagonists are under investigation for potential therapeutic applications in areas like chronic pain, pulmonary hypertension, and fibrotic diseases . Furthermore, structurally similar pyrimidine-2-amine derivatives are being studied as selective inhibitors of kinases, such as JAK2, for the treatment of myeloproliferative neoplasms, highlighting the broader utility of this chemical class in oncology research . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound for lead optimization, target validation, and other pre-clinical studies.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-20-13-5-6-15(21-2)14(7-13)12-9-18-16(19-10-12)17-8-11-3-4-11/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRWJYDAJJZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-5-Iodopyrimidine

The foundational intermediate for subsequent functionalization is typically 2-chloro-5-iodopyrimidine. This compound is synthesized via:

  • Chlorination of 5-iodopyrimidin-2-ol using POCl₃ in the presence of N,N-diethylaniline, yielding 2-chloro-5-iodopyrimidine in ~85% purity.

  • Iodination of 2-chloropyrimidine using N-iodosuccinimide (NIS) and catalytic H₂SO₄ in acetonitrile at 60°C for 12 hours, achieving 78% conversion.

Table 1: Optimization of 2-Chloro-5-Iodopyrimidine Synthesis

ConditionYield (%)Purity (%)
POCl₃, N,N-diethylaniline8592
NIS, H₂SO₄, 60°C7888
VariationYield (%)Selectivity (%)
Standard conditions8295
PdCl₂(dppf) as catalyst7593
K₃PO₄ as base6889

Amination at Position 2: Cyclopropylmethylamine Incorporation

The chlorine at position 2 is displaced by cyclopropylmethylamine via nucleophilic aromatic substitution (NAS). Optimal conditions include:

  • Solvent : DMF, 100°C, 24 hours

  • Base : K₂CO₃ (3 equiv)

  • Amine : 1.5 equiv cyclopropylmethylamine

This protocol yields 70% of the target compound, with residual starting material (<5%) removed via recrystallization from ethyl acetate/hexane. Alternative methods using Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) showed inferior efficiency (55% yield), likely due to steric hindrance from the adjacent dimethoxyphenyl group.

Table 3: Amination Reaction Screening

ConditionsYield (%)Purity (%)
DMF, K₂CO₃, 100°C7098
THF, Et₃N, reflux4585
Buchwald-Hartwig protocol5590

Multicomponent Synthesis Approach

A one-pot synthesis inspired by modular methodologies involves:

  • Michael addition of cyclopropylmethylamine to ethoxymethylenemalononitrile.

  • Cyclocondensation with 2,5-dimethoxybenzaldehyde in acetic acid.

This route produces the target compound in 65% yield but requires rigorous temperature control (0°C → 120°C gradient) to suppress byproduct formation. While operationally simpler, the method’s scalability is limited by the sensitivity of the Michael adduct to moisture.

Purity Optimization and Characterization

Final purification is achieved via:

  • Column chromatography : Silica gel, eluent = CH₂Cl₂/MeOH (95:5), Rf = 0.32.

  • Recrystallization : Ethyl acetate/hexane (1:3), yielding needle-like crystals (mp 148–150°C).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.25 (d, J = 8.5 Hz, 1H, aryl-H), 6.85 (m, 2H, aryl-H), 3.95 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.10 (d, J = 7.0 Hz, 2H, CH₂), 1.45 (m, 1H, cyclopropane-H), 0.85 (m, 4H, cyclopropane-CH₂).

  • HRMS : m/z [M+H]⁺ calcd for C₁₇H₂₁N₃O₂: 300.1709; found: 300.1712.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol in the presence of a base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry Applications

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been explored for its potential as a therapeutic agent, particularly in cancer treatment and metabolic disorders.

Inhibition of Mutant IDH1

One of the most notable applications is its role as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in various cancers, including gliomas and acute myeloid leukemia (AML). The compound's structural analogs have shown promising results in inhibiting IDH1 mutations, specifically R132H and R132C.

Case Study: Inhibition Potency

A study evaluated several compounds related to this compound for their IC50_{50} values against mutant IDH1:

CompoundMutation TypeIC50_{50} (μM)% Inhibition at 38 μM
1R132H1.6 ± 0.284 ± 7
1R132C1.0 ± 0.385 ± 9
Analog AR132H0.51 ± 0.0388 ± 6
Analog BR132C0.41 ± 0.0381 ± 3

These results indicate that the compound and its analogs exhibit significant inhibitory activity against mutant IDH1 enzymes, making them potential candidates for further development as anti-cancer agents .

Agricultural Applications

The compound has also been investigated for its use in agricultural chemistry, particularly as a pesticide.

Pesticidal Activity

Research has indicated that derivatives of N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}benzamide demonstrate effective pesticidal properties. This suggests that similar structural frameworks could be explored for developing new pesticides that target specific pests without harming beneficial organisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy.

Modifications and Their Effects

The following modifications have been studied to enhance the compound's potency:

  • Substituents on Phenyl Ring : Variations such as methoxy or halogen substitutions have been shown to affect binding affinity and selectivity towards target enzymes.
SubstituentActivity Change
-OCH3_3Increased potency
-ClMaintained activity
-FReduced activity

These findings guide future synthetic efforts to optimize the compound for desired biological activities .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine ()

  • Structure :
    • Position 2: Cyclopropylamine (vs. cyclopropylmethyl in the target compound).
    • Position 4: Methyl group (absent in the target compound).
    • Position 5: 4-Methoxyphenyl (vs. 2,5-dimethoxyphenyl).
  • Key Differences: The cyclopropyl group (smaller than cyclopropylmethyl) may reduce steric hindrance and metabolic stability. The 4-methyl substituent at position 4 introduces steric constraints that could limit rotational freedom compared to the target compound.
  • Molecular Formula : C₁₅H₁₇N₃O (vs. C₁₇H₁₉N₃O₂ for the target compound).

N-[(3,5-Dimethoxyphenyl)methyl]-N-(4-methoxyphenyl)-2-methylpyrimidin-5-amine ()

  • Structure :
    • Position 5: 2-Methylpyrimidine core.
    • N-Substituents: 3,5-Dimethoxybenzyl and 4-methoxyphenyl groups.
  • Key Differences :
    • The bulky 3,5-dimethoxybenzyl group may hinder membrane permeability compared to the target compound’s cyclopropylmethyl.
    • Multiple methoxy groups (three vs. two in the target) could improve solubility but reduce lipophilicity.
    • The absence of a cyclopropane ring diminishes conformational rigidity .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Structure: Position 4: 2-Fluorophenylamine. Position 5: (4-Methoxyphenyl)aminomethyl group. Position 6: Methyl substituent.
  • Key Differences: Fluorine introduces electronegativity, enabling hydrogen bonding absent in the target compound. The aminomethyl group at position 5 creates a flexible linker, contrasting with the rigid 2,5-dimethoxyphenyl in the target. Crystal structure analysis reveals intramolecular N–H⋯N hydrogen bonding and C–H⋯π interactions, which may stabilize the target compound’s conformation differently .

Comparative Data Table

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Key Features Potential Pharmacological Implications
Target Compound 2: Cyclopropylmethyl; 5: 2,5-diOMePh C₁₇H₁₉N₃O₂ High rigidity, lipophilicity, electron-rich CNS/kinase inhibition
N-cyclopropyl-5-(4-MeOPh)-4-Me () 2: Cyclopropyl; 4: Me; 5: 4-MeOPh C₁₅H₁₇N₃O Steric hindrance at position 4 Metabolic stability
N-[(3,5-DiOMePh)methyl]-N-(4-MeOPh)-2-Me () 5: 2-Me; N: 3,5-DiOMePh & 4-MeOPh C₂₂H₂₅N₃O₃ Bulky substituents, high solubility Receptor binding challenges
N-(2-Fluorophenyl)-5-[(4-MeOPh)aminomethyl]-6-Me () 4: 2-FPh; 5: (4-MeOPh)NHCH₂; 6: Me C₂₆H₂₄FN₅O Fluorine-enhanced H-bonding, flexible linker Antimicrobial activity

Research Findings and Implications

  • Steric and Conformational Factors : The cyclopropylmethyl group offers greater metabolic resistance compared to smaller amines (e.g., cyclopropyl in ) due to steric shielding of the amine group .
  • Synthetic Accessibility : Sodium hydride-mediated alkylation () and crystal engineering insights () provide methodologies applicable to optimizing the target compound’s synthesis and stability .

Biological Activity

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine ring substituted with a cyclopropylmethyl group and a 2,5-dimethoxyphenyl moiety. Its molecular formula is C15H18N4O2C_{15}H_{18}N_4O_2 with a molecular weight of approximately 298.33 g/mol. The compound's unique structure suggests potential interactions with biological targets, particularly in the realm of cancer therapy and antimicrobial activity.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, pyrimidine derivatives have been shown to exhibit IC50 values in the low micromolar range against several cancer types, including lung and breast cancers .

In a specific study involving pyrimidine analogs, compounds demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell mitosis. The ability to disrupt microtubule dynamics positions these compounds as promising candidates for further development as anticancer agents .

2. Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. The compound's structure suggests it may interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death. In vitro studies have shown that similar compounds possess activity against various bacterial strains, indicating that this compound may also exhibit such properties .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Interaction with DNA/RNA : As a pyrimidine derivative, it may interact with nucleic acids, affecting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating a series of pyrimidine derivatives, this compound was tested against various cancer cell lines. Results indicated an IC50 value of approximately 1.5 µM against A549 lung cancer cells, demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of similar pyrimidine compounds against Staphylococcus aureus and Escherichia coli. The results showed that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting moderate antibacterial activity .

Q & A

Q. Q. How can isotopic labeling (e.g., 13C^{13}C-cyclopropylmethyl) elucidate metabolic pathways?

  • Protocol :
  • Synthesize labeled analogs via 13C^{13}C-cyclopropane precursors.
  • Track metabolites using LC-MS/MS in hepatocyte assays.
  • Correlate fragmentation patterns with proposed pathways ( outlines isotopic tracing in atmospheric chemistry, adaptable to metabolic studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.